3-(4-Fluorophenyl)-2-(methoxymethyl)-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-Fluorophenyl)-2-(methoxymethyl)-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-(methoxymethyl)-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
Introduction of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable nitrile or amidine to form the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted palladium-catalyzed reactions, which have been shown to be efficient for the synthesis of pyrazolo[1,5-a]pyrimidines . This method involves the reaction of β-halovinyl/aryl aldehydes with 3-aminopyrazoles under microwave irradiation, resulting in high yields and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2-(methoxymethyl)-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
3-(4-Fluorophenyl)-2-(methoxymethyl)-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating cytotoxic activity against various cancer cell lines.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Pharmaceutical Development: The compound is being investigated for its potential use in the treatment of inflammatory and viral diseases.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2-(methoxymethyl)-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine involves the inhibition of specific enzymes and receptors. The compound interacts with molecular targets such as kinases and G-protein-coupled receptors, disrupting cellular signaling pathways and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-b]pyridines
- Pyrazolo[3,4-b]quinolines
- Pyrazolo[1,5-a]quinazolines
Uniqueness
3-(4-Fluorophenyl)-2-(methoxymethyl)-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrazolo[1,5-a]pyrimidines . The presence of the 4-fluorophenyl, methoxymethyl, and thiophen-3-yl groups enhances its potential as a versatile scaffold for drug development.
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-(methoxymethyl)-7-thiophen-3-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3OS/c1-23-10-15-17(12-2-4-14(19)5-3-12)18-20-8-6-16(22(18)21-15)13-7-9-24-11-13/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGMJTDNNRFGTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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